N-isobutyl-2-thiophenecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H13NOS/c1-7(2)6-10-9(11)8-4-3-5-12-8/h3-5,7H,6H2,1-2H3,(H,10,11) |
InChI Key |
PQGUJYPJCCMYFG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CS1 |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of N Isobutyl 2 Thiophenecarboxamide Derivatives
Impact of the N-isobutyl Moiety on Biological Activity and Selectivity
The N-isobutyl group plays a pivotal role in modulating the pharmacological profile of N-isobutyl-2-thiophenecarboxamide derivatives. Its size, branching, and conformational flexibility are key determinants of binding affinity and selectivity for biological targets.
Alkyl Group Size and Branching Effects
The size and branching of the N-alkyl substituent significantly influence the steric interactions between the ligand and its receptor. fiveable.memdpi.com Larger or more branched alkyl groups increase steric hindrance around the nitrogen atom, which can affect the molecule's ability to fit into a binding pocket. fiveable.me
Studies on related N-alkyl compounds demonstrate that branching at the α- or β-carbon of the N-alkyl group can profoundly impact biological outcomes. mdpi.comresearchgate.net For instance, in a series of N-alkyl arylsulphonamides, replacing a linear propyl group with a branched isopropyl group [CH(CH₃)₂] or an isobutyl group [CH₂CH(CH₃)₂] dramatically altered reaction pathways by introducing steric bulk that prevented certain cyclizations. mdpi.comresearchgate.net This principle highlights that the isobutyl group's specific branched structure is a critical factor for activity. While a straight-chain butyl group offers lipophilicity, the branched nature of the isobutyl group creates a distinct three-dimensional profile that can either be beneficial for fitting into a specific pocket or detrimental if it causes steric clashes.
The effect of N-alkyl group size and branching on receptor binding affinity can be illustrated with the following data:
| Compound | N-substituent | Relative Binding Affinity | Rationale |
| 1 | Methyl | Low | Small size may lead to insufficient hydrophobic interactions. |
| 2 | n-Propyl | Moderate | Increased chain length improves hydrophobic contact. |
| 3 | Isopropyl | Moderate-High | Branching introduces steric bulk that may be favorable. mdpi.comresearchgate.net |
| 4 | N-isobutyl | High | Optimal balance of size, branching, and lipophilicity for the target pocket. mdpi.comresearchgate.net |
| 5 | n-Butyl | Moderate | Linear chain may not fit the binding site as well as a branched isomer. |
| 6 | tert-Butyl | Low | Excessive steric bulk leads to unfavorable interactions. lumenlearning.com |
This table is illustrative, based on established SAR principles where optimal activity is often found with a specific alkyl substituent size and branching pattern.
Conformational Analysis and N-substituent Influence
In related heterocyclic systems, such as N-acylpiperidines, the presence of a substituent on the ring can create pseudoallylic strain, forcing the substituent into an axial orientation to increase the molecule's three-dimensionality. nih.gov This altered shape presents a unique "exit vector" for the substituent, allowing it to explore different regions of a binding site. nih.gov Similarly, the conformation of the N-isobutyl group relative to the carboxamide and thiophene (B33073) ring is crucial. The interplay between the substituent's steric demands and its electronic interactions determines the most stable conformation and, consequently, its biological activity. wikipedia.org The introduction of even a single atom, like fluorine, can significantly alter the preferred molecular conformation and the population of different conformers. mdpi.com
Modulations of the Thiophene Core and Substituents
The thiophene ring serves as a central scaffold for the molecule. Modifications to this core, including the addition of substituents or its complete replacement with bioisosteres, are fundamental strategies in optimizing activity.
Halogenation and Bioisosteric Replacements on the Thiophene Ring
Halogenation of the thiophene ring is a common strategy to modulate electronic properties and membrane permeability. For example, the introduction of a chlorine atom at the 5-position of the thiophene ring is a known modification in related carboxamide compounds. google.comgoogle.com In analogous compound series, halogen substitution has been shown to significantly impact potency. For instance, in a series of thiophene-3-carboxamide (B1338676) derivatives, adding a chlorine atom to an adjacent phenyl ring resulted in good inhibitory activity. nih.gov
Bioisosteric replacement, where the thiophene ring is substituted with another group that retains similar physical and chemical properties, is another key optimization technique. The goal is to improve potency, selectivity, or pharmacokinetic properties. nih.gov Thiophene itself is often considered a bioisostere of a phenyl ring. nih.gov Other heterocyclic rings, such as thiazole (B1198619), furan, or even bicyclic systems like thienopyrimidine, can be considered as replacements. nih.govacs.org Thienopyrimidines, for instance, are structurally related to purine (B94841) bases and have been widely studied for their biological activities. nih.gov The choice of bioisostere depends on the specific interactions required for biological activity.
Substitution Patterns and Electronic Effects
The position and electronic nature of substituents on the thiophene ring can drastically alter a compound's activity. Studies on related thiophene carboxamides have shown that substitution at certain positions can be detrimental. For example, adding methyl groups to the 4 or 5-positions of a thiophene-3-carboxamide resulted in less active compounds compared to the unsubstituted version. nih.gov
The electronic effects of substituents (whether they are electron-donating or electron-withdrawing) can influence the reactivity of the thiophene ring and the pKa of the carboxamide group, affecting how the molecule interacts with its biological target. In a different series of kinase inhibitors, combining electron-withdrawing groups like 2,4-dichloro substituents on a benzyl (B1604629) ring attached to a heterocyclic core significantly increased selectivity. acs.org This demonstrates that a deep understanding of the electronic landscape of the molecule is crucial for rational drug design.
The following table illustrates how different substitution patterns on the thiophene ring can affect biological activity, based on findings from related compound series. nih.gov
| Compound | Thiophene Substitution | Effect on Activity | Rationale |
| 7 | Unsubstituted | Baseline Activity | Reference compound. |
| 8 | 5-Chloro | Potentially Increased Activity | Halogenation can improve membrane permeability and introduce new interactions. google.com |
| 9 | 4,5-Dimethyl | Decreased Activity | Steric hindrance from substituents may disrupt required binding conformations. nih.gov |
| 10 | 5-Nitro | Activity Dependent on Target | A strong electron-withdrawing group that significantly alters electronics and may be a key pharmacophore for certain targets. dur.ac.uk |
Influence of the Carboxamide Linkage on Molecular Recognition
The carboxamide linkage is not merely a spacer; it is a critical functional group for molecular recognition, primarily through its ability to act as both a hydrogen bond donor and acceptor. Research on urea-thiophene carboxamides has highlighted the essential nature of the primary carboxamide at the C2 position. washington.edu
In these studies, it was found that both protons on the primary amide are likely required for activity. When the primary amide (-CONH₂) was replaced with a tertiary amide (e.g., -CON(CH₃)₂) or bioisosteric groups like a carbonitrile (-CN) or an oxadiazole ring, a significant reduction or complete loss of activity was observed. washington.edu This strongly suggests that the two hydrogen atoms on the amide nitrogen participate in crucial hydrogen bonds with the target protein. These interactions help to orient the molecule correctly within the binding site, and their absence cannot be compensated for by other groups. The carbonyl oxygen of the amide can also act as a hydrogen bond acceptor, further anchoring the ligand. nih.gov Therefore, the integrity and specific orientation of the -CONH- bridge are paramount for the biological activity of this compound and its derivatives.
Systematic Structural Modifications and Analog Design Strategies
Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with improved properties while retaining the key pharmacophoric features of a known active compound nih.govresearchgate.net. This approach involves replacing the central molecular framework—in this case, the thiophene carboxamide core—with a structurally distinct scaffold that maintains a similar three-dimensional arrangement of the essential binding groups researchgate.netnih.gov. The goal of a scaffold hopping exercise can be to discover compounds with enhanced solubility, better metabolic stability, novel intellectual property, or different side-effect profiles dundee.ac.uk.
For a parent compound like this compound, a scaffold hopping strategy might involve replacing the thiophene ring with other five- or six-membered heterocycles such as furan, pyrrole, thiazole, pyridine, or pyrimidine. Computational methods are often employed to design and screen virtual libraries of new scaffolds to predict which ones are most likely to be successful nih.gov. An extensive scaffold-hopping program for a different series of inhibitors demonstrated that replacing the core bicycle led to analogues that maintained stability and showed improved solubility dundee.ac.uk. This highlights the power of the approach to overcome liabilities of an initial lead compound dundee.ac.uk.
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping | Reference |
|---|---|---|---|
| Thiophene | Furan, Pyrrole | Explore alternative five-membered aromatic heterocycles with different electronic properties. | researchgate.net |
| Thiazole, Oxazole | Introduce additional heteroatoms to modulate hydrogen bonding capacity and solubility. | nih.govnih.gov | |
| Benzene (B151609), Pyridine | Investigate larger aromatic systems for new interactions with the target. | dundee.ac.uk | |
| Imidazo[1,2-a]pyrimidine | Utilize bicyclic systems to explore larger chemical space and improve properties. | dundee.ac.uk |
A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal interactions with a specific biological target mdpi.com. For thiophenecarboxamide derivatives, the primary pharmacophoric points are generally considered to include the thiophene ring as a hydrophobic element, the carbonyl oxygen as a hydrogen bond acceptor, and the amide N-H as a hydrogen bond donor researchgate.net.
Optimization of these features involves making systematic structural modifications to enhance the compound's interaction with its target. This process is often guided by computational tools like quantitative structure-activity relationship (QSAR) studies and molecular docking researchgate.netnih.gov. For example, in a series of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, systematic modification of the aryl group revealed that substitution at the para position was most effective for increasing potency nih.gov. Similarly, studies on N-(thiazol-2-yl)-2-thiophene carboxamide derivatives used molecular docking to guide the selection of substituents that would lead to higher-affinity ligands by predicting their binding interactions with the target enzyme nih.gov. The optimization process can also focus on improving pharmacokinetic properties. For instance, modifications can be made to improve solubility or reduce metabolic clearance, which was a key goal in the development of other heterocyclic inhibitors dundee.ac.uk.
| Pharmacophoric Feature | Role in Binding | Example Optimization Strategy | Reference |
|---|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Maintain the secondary amide; avoid N-methylation unless H-bond is not critical. | nih.govresearchgate.net |
| Amide C=O | Hydrogen Bond Acceptor | Ensure proper orientation for H-bonding with target residues. | nih.govresearchgate.net |
| Thiophene Ring | Hydrophobic Interaction / Scaffold | Introduce substituents to probe for additional hydrophobic pockets or polar interactions. | researchgate.netnih.gov |
| N-Isobutyl Group | Hydrophobic Interaction | Vary alkyl/aryl substituent to optimize fit within the binding pocket. | nih.gov |
Mechanistic Investigations of N Isobutyl 2 Thiophenecarboxamide S Biological Action
Molecular Target Identification and Validation
The identification of molecular targets for thiophenecarboxamide compounds has been approached through various screening and validation methods. The core structure serves as a versatile scaffold, and its derivatives have been identified as inhibitors of several key enzymes and modulators of receptors.
For instance, a class of thiophene-3-carboxamide (B1338676) derivatives has been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov These kinases are involved in cellular responses to stress and have been implicated in diseases like neurodegeneration and cancer. nih.govnih.gov Another derivative, N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide (BBT), was discovered through screening of a commercial compound library to have protective effects on pancreatic β-cells. nih.govbioscientifica.com Furthermore, thiophenecarboxamide ureas have been identified through high-throughput screening as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial regulator of the cell cycle. acs.org In the context of infectious diseases, certain thiophenecarboxamide derivatives are activated by the monooxygenase EthA in Mycobacterium tuberculosis, subsequently inhibiting the essential enzyme CTP synthetase (PyrG). nih.govnih.gov
A search of chemical databases reveals a compound, CHEMBL3477801, which has a similar isobutyl group, though as part of a larger pyrrolidinyl substituent. ontosight.ai This highlights the structural diversity and potential for varied biological activities within this chemical class.
The inhibitory activity of thiophenecarboxamide derivatives has been quantified using various biochemical assays.
One study on thiophene-3-carboxamide derivatives as JNK inhibitors reported IC₅₀ values for JNK1 inhibition. For example, a lead compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, had an IC₅₀ of 26.0 μM. nih.gov Through chemical modifications, a more potent derivative, compound 25 , was developed with an IC₅₀ of 1.32 μM against JNK1. nih.gov Enzyme kinetics experiments suggested that this compound acts as both an ATP-competitive inhibitor and a mixed substrate competitive inhibitor. nih.gov
In the case of thiophenecarboxamide ureas as CHK1 inhibitors, a lead compound showed an IC₅₀ of 0.009 μM. acs.org For the antitubercular thiophenecarboxamides, the active metabolite of one derivative, 11426026, was shown to directly inhibit PyrG activity. nih.gov
Table 1: Enzyme Inhibition Data for Thiophenecarboxamide Derivatives
| Compound Class | Target Enzyme | Derivative Example | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| Thiophene-3-carboxamides | JNK1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide | 26.0 | Initial hit compound. nih.gov |
| Thiophene-3-carboxamides | JNK1 | Compound 25 | 1.32 | Optimized derivative. nih.gov |
| Thiophenecarboxamide ureas | CHK1 | Lead Compound | 0.009 | Potent inhibitor from HTS. acs.org |
| Thiophenecarboxamides | PyrG (M. tuberculosis) | Metabolite of 7947882 | - | Direct inhibition confirmed. nih.gov |
The thiophenecarboxamide scaffold is also found in molecules that interact with G-protein coupled receptors (GPCRs). A notable example is L-161,982, a complex derivative which includes a 3-methyl-2-thiophenecarboxamide moiety. rndsystems.comcaymanchem.comrndsystems.com L-161,982 is a selective antagonist of the prostanoid EP₄ receptor. rndsystems.comabcam.com Binding assays showed that it has a high affinity for the human EP₄ receptor with a Kᵢ value of 0.024 μM. rndsystems.comabcam.co.jp Its selectivity was demonstrated by significantly higher Kᵢ values for other prostanoid receptors, such as EP₁, EP₂, and EP₃. rndsystems.comabcam.co.jp
Additionally, N²-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been reported as potent and selective antagonists of the endothelin-A (ETₐ) receptor. nih.gov
Cellular Mechanisms of Action
Cellular Uptake and Distribution Studies
Currently, there is a notable absence of specific research detailing the cellular uptake and distribution of N-isobutyl-2-thiophenecarboxamide. The processes by which this compound traverses the cell membrane—whether through passive diffusion, active transport, or other mechanisms—have not been elucidated. Consequently, information regarding its intracellular accumulation and localization to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus is not available.
The physicochemical properties of a molecule, including its lipophilicity and molecular shape, are critical determinants of its cellular uptake and distribution. Generally, more lipophilic compounds tend to be taken up by cells more rapidly and can accumulate to higher intracellular concentrations. However, without experimental data on this compound, its specific pharmacokinetic profile at the cellular level remains theoretical.
Impact on Cellular Processes (e.g., anti-inflammation, anti-apoptosis)
The impact of this compound on cellular processes such as inflammation and apoptosis is an area requiring further investigation. While related thiophene (B33073) derivatives have been shown to possess anti-inflammatory and anti-apoptotic properties, direct evidence for this compound is scarce.
Anti-Inflammatory Effects:
The anti-inflammatory activity of thiophene-based compounds can be mediated through various mechanisms, including the inhibition of key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory genes. Thiophene derivatives have been studied as inhibitors of enzymes like c-Jun N-terminal kinase (JNK), which are involved in inflammatory responses. Excessive JNK activity is associated with inflammation, and its inhibition is a potential therapeutic strategy. However, specific studies confirming that this compound acts on these or other inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines (e.g., TNF-α, IL-6), are not currently available.
Anti-Apoptotic Effects:
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of cellular events. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this pathway. Anti-apoptotic Bcl-2 proteins can prevent cell death, and their inhibition is a target for cancer therapy. Thiophene carboxamide scaffolds have been identified in compounds designed as apoptosis inducers. For instance, certain derivatives have been shown to activate caspases, which are crucial executioner enzymes in the apoptotic process. However, research has not yet specifically demonstrated whether this compound engages with these or other apoptotic pathways.
Preclinical Biological Activities and Potential Therapeutic Applications of N Isobutyl 2 Thiophenecarboxamide Analogues
In Vitro Efficacy in Disease Models
Anticancer Activity in Cell Lines and Spheroids
Thiophene (B33073) carboxamide derivatives have been investigated as potential anticancer agents, with some showing biomimetic properties to the known anticancer drug Combretastatin A-4 (CA-4). nih.gov A study aimed at synthesizing and evaluating these derivatives found that several compounds had a polar surface area similar to CA-4, suggesting comparable biological and chemical properties. nih.gov
Among the synthesized compounds, 2b and 2e were identified as the most potent against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.gov In three-dimensional spheroid models of Hep3B cancer cells, these two compounds disrupted the formation of the spheroid structure, causing the cells to aggregate into a globular shape. nih.govresearchgate.net Molecular dynamics simulations further revealed that the thiophene ring's high aromaticity played a crucial role in the interaction with the tubulin-colchicine-binding pocket, showing more advanced interactions than CA-4. nih.govresearchgate.net
Another study focused on 3,4-dihydropyridine-2(1H)-thiones, where a thiophene ring was incorporated at the C5 position. mdpi.com The resulting compound, S22 , exhibited promising antiproliferative activity against the melanoma A375 cell line with an IC50 of 1.71 ± 0.58 µM and a selectivity index of 21.09. mdpi.com This compound, along with others from the same series, demonstrated better selectivity against A375 cells than the reference drug, indicating a potentially wider therapeutic window. mdpi.com The mechanism of action for these compounds was found to be the inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site, which leads to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis. mdpi.com
Furthermore, nitrogen-based heterocycles derived from the quinoline (B57606) ring have been evaluated for their anticancer activity against various cancer cell lines, including HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). rsc.org Among the tested compounds, 3g showed the most promising results with significant IC50 values across all four cell lines. rsc.org
Table 1: Anticancer Activity of N-isobutyl-2-thiophenecarboxamide Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings |
| 2b | Hep3B | 5.46 nih.gov | Biomimetic to Combretastatin A-4, disrupts spheroid formation. nih.gov |
| 2e | Hep3B | 12.58 nih.gov | Biomimetic to Combretastatin A-4, disrupts spheroid formation. nih.gov |
| S22 | A375 (Melanoma) | 1.71 ± 0.58 mdpi.com | High antiproliferative activity and selectivity, inhibits tubulin polymerization. mdpi.com |
| 3g | HCT116, A549, PC3, MCF-7 | Not specified | Promising activity against multiple cancer cell lines. rsc.org |
Anti-inflammatory and Immunomodulatory Effects
Analogues of this compound have been investigated for their potential to modulate inflammatory pathways. A series of 2-(2,3-disubstituted-thiophen-5-yl)-3H-quinazolin-4-one analogs were designed and synthesized to inhibit NF-kappaB and AP-1 mediated transcriptional activation, key players in the inflammatory response. nih.gov A number of these compounds were found to inhibit the activity of NF-kappaB and/or AP-1, and also demonstrated anti-inflammatory and anti-cancer activity in in vivo models. nih.gov The presence of a 4-pyridyl group at the third position of the thiophene ring was identified as a crucial pharmacophore for this inhibitory activity. nih.gov
The nuclear factor-κB (NF-κB) signaling pathway is a significant target for therapeutic intervention in chronic inflammatory diseases. nih.gov Small molecules, including thienopyridine derivatives, have been identified as inhibitors of NF-κB activation. nih.gov The activation of NF-κB is a central event in the inflammatory cascade initiated by tumor necrosis factor-α (TNF-α). scielo.br
Thalidomide and its analogues, known as immunomodulatory drugs (IMiDs), have shown potential in alleviating symptoms of neurodegenerative diseases by targeting neuroinflammation. nih.gov These compounds can cross the blood-brain barrier and exhibit high bioavailability. nih.gov Their mechanism of action includes the inhibition of inflammatory cytokines like TNF-α. nih.gov
Furthermore, some oxime derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like dexamethasone (B1670325) and diclofenac (B195802) in animal models of inflammation. mdpi.com
Antimicrobial and Antiparasitic Investigations
Substituted thiophenecarboxamides and their analogues have been explored for their antibacterial properties. google.comgoogle.com Patent applications describe novel substituted thiophenecarboxamide derivatives that have been shown to be effective against plant-pathogenic bacteria, such as those from the genus Xanthomonas, even at low concentrations. google.com
In the context of human pathogens, hydrazone derivatives containing a thiophene moiety have demonstrated good antimicrobial activity. sruc.ac.uk Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups like fluorine, chlorine, bromine, and nitro groups can enhance antifungal activity. sruc.ac.uk
A novel set of spiropyrrolidines incorporating a thiochroman-4-one (B147511) scaffold was synthesized and evaluated for antimicrobial activity. mdpi.com Several of these compounds showed moderate to excellent activity against a range of pathogenic bacteria and fungi. mdpi.com
The veterinary antiparasitic drug selamectin (B66261), a macrocyclic lactone, was found to be effective against Mycobacterium tuberculosis. nih.gov Further investigation revealed that selamectin targets the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.gov Two mutant strains of M. tuberculosis with mutations in DprE1 showed increased susceptibility to selamectin. nih.gov
Table 2: Antimicrobial and Antiparasitic Activity of this compound Analogues and Related Compounds
| Compound Class | Target Organism(s) | Key Findings |
| Substituted thiophenecarboxamides | Xanthomonas spp. (plant pathogen) | Efficiently control diseases caused by these bacteria at low doses. google.com |
| Hydrazone derivatives with thiophene | Bacteria and fungi | Good antimicrobial activity, enhanced by electron-withdrawing groups. sruc.ac.uk |
| Spiropyrrolidines with thiochroman-4-one | Pathogenic bacteria and fungi | Moderate to excellent antimicrobial activity. mdpi.com |
| Selamectin | Mycobacterium tuberculosis | Inhibits the essential enzyme DprE1. nih.gov |
Otoprotective Effects
A series of urea-thiophene carboxamides have been optimized for their protective effects against aminoglycoside-induced hearing loss. washington.edu Through phenotypic optimization, compound 90 (ORC-13661) was developed, which demonstrated potent protection of mechanosensory hair cells with an HC50 of 120 nM. washington.edu This compound showed complete protection in a zebrafish model and in vivo protection in rats. washington.edu The structure-activity relationship studies revealed that modifications to the N-alkyl substituent and the core structure significantly impacted the otoprotective potency. washington.edu For instance, replacing the tetrahydropyridine (B1245486) ring with carbocyclic cyclohexanes abolished the protective activity. washington.edu
Neurodegenerative Disease Research (e.g., anti-Alzheimer's potential)
The complex nature of neurodegenerative diseases like Alzheimer's has spurred research into multi-target ligands. nih.govresearchgate.net Heterocyclic compounds, including those with a thiophene core, are being investigated for their potential to target various pathways implicated in these diseases. mdpi.com Potential targets include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glycogen (B147801) synthase kinase-3 (GSK-3), as well as the aggregation of amyloid-beta and tau proteins. mdpi.com
Thalidomide and its analogues have been evaluated for their role in mitigating neuroinflammation, a key factor in neurodegenerative conditions. nih.gov These compounds can penetrate the blood-brain barrier and reduce the production of pro-inflammatory cytokines. nih.gov
Other Reported Biological Activities (e.g., dry eye disease therapy, anticoagulant potential)
A novel thiophene carboxamide analogue, 14l , has been identified as a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2), a key enzyme in sphingomyelin synthesis which is elevated in dry eye disease (DED). nih.govnih.gov This compound demonstrated a significant protective effect against inflammation and apoptosis in human corneal epithelial cells under stress conditions. nih.govnih.gov In animal models of DED, 14l was shown to alleviate dry eye symptoms. nih.gov
Substituted oxazolidinones derived from thiophenecarboxamides have been investigated for their anticoagulant properties. google.com These compounds are designed to selectively inhibit blood coagulation factor Xa, offering a potential alternative to existing anticoagulants which can have significant side effects. google.com Additionally, polysaccharides derived from Laminaria japonica have shown anticoagulant activity, with some fractions demonstrating selective inhibition of the intrinsic factor Xase. mdpi.com
In Vivo Preclinical Model Validation
The transition from in vitro activity to in vivo efficacy is a critical step in the drug discovery pipeline. In vivo preclinical models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system, providing data on efficacy, and informing on the potential for clinical success.
Disease Progression Modulation in Relevant Animal Models
Analogues of this compound have been investigated in various animal models, demonstrating their potential to modulate disease progression across different therapeutic areas.
Neuroprotective Effects:
A notable example is the evaluation of urea-thiophene carboxamide analogues in a rat model of aminoglycoside-induced hearing loss. nih.gov Aminoglycosides are a class of antibiotics that can cause ototoxicity, leading to permanent hearing loss. In these studies, the administration of a lead compound, ORC-001, and its optimized analogue, ORC-13661, demonstrated significant protection of auditory hair cells in the cochlea, thereby preventing hearing loss. nih.gov This highlights the potential of this class of compounds in mitigating the side effects of other essential medications.
Another area of investigation for thiophene carboxamide analogues is in the realm of neurodegenerative diseases. A series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease and Alzheimer's disease. acs.org In rodent models of memory and cognition, these compounds were shown to improve memory deficits, suggesting their potential as therapeutic agents for age-related cognitive decline and neurodegenerative disorders. acs.org
Anticancer Activity:
In the field of oncology, a novel thiophene-3-carboxamide (B1338676) analogue of annonaceous acetogenins, JCI-20679, has shown promising antitumor activity. nih.govsemanticscholar.org In mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, JCI-20679 exhibited potent antitumor effects without causing serious side effects. nih.govsemanticscholar.org This demonstrates the potential of thiophene carboxamide derivatives as a new class of anticancer agents.
Analgesic Properties:
The analgesic potential of thiophene carboxamide derivatives has also been explored. A study on a 2-(4-methylphenylimino)-3-carboxamide substituted thiophene compound revealed central analgesic activity in mice, as evaluated by the Eddy's hot plate method and the early phase of the formalin-induced paw licking test. ijbcp.com The compound showed a dose-dependent increase in pain inhibition, although it was less potent than the standard drug, morphine. ijbcp.com In models of peripheral pain, such as the acetic acid-induced writhing test and the late phase of the formalin test, another analogue, 2-4methylphenylimino-3-carboxamide substituted thiophene, demonstrated moderate analgesic activity. researchgate.net
Table 1: In Vivo Efficacy of this compound Analogues in Animal Models
| Compound/Analogue Class | Animal Model | Disease/Condition | Key Findings | Reference |
| Urea-thiophene carboxamides (ORC-001, ORC-13661) | Rat | Aminoglycoside-induced hearing loss | Protection of auditory hair cells, prevention of hearing loss. | nih.gov |
| 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides | Rodent | Memory and cognition deficits | Improvement of memory deficits. | acs.org |
| Thiophene-3-carboxamide analogue (JCI-20679) | Mouse (xenograft) | Cancer | Potent antitumor activity with no serious side effects. | nih.govsemanticscholar.org |
| 2-(4-methylphenylimino)-3-carboxamide substituted thiophene | Mouse | Pain (central) | Dose-dependent central analgesic activity. | ijbcp.com |
| 2-4methylphenylimino-3-carboxamide substituted thiophene | Mouse | Pain (peripheral) | Moderate peripheral analgesic activity. | researchgate.net |
Assessment of Target Engagement in Vivo
Demonstrating that a drug candidate interacts with its intended molecular target in a living organism is a crucial aspect of preclinical validation. This "target engagement" provides evidence that the observed therapeutic effects are indeed due to the drug's mechanism of action.
For the thiophene-3-carboxamide analogue JCI-20679, in vitro studies identified mitochondrial complex I as its molecular target. nih.govsemanticscholar.org To assess target engagement in a cellular context, a fluorescently labeled derivative of JCI-20679 was synthesized. Live-cell imaging studies showed that this fluorescent analogue localized to the mitochondria of cancer cells, providing strong evidence of target engagement within the relevant subcellular compartment. nih.govsemanticscholar.org While this is an in vitro method, it provides a strong indication of in vivo target engagement. Direct measurement of target engagement in vivo for this class of compounds can be challenging but is an area of active research.
Translational Relevance of Preclinical Findings
The ultimate goal of preclinical research is to generate data that can be translated into effective and safe therapies for humans. The preclinical findings for this compound analogues suggest significant translational potential in several disease areas.
The demonstration of efficacy in relevant animal models, such as the prevention of hearing loss in rats and the improvement of cognitive function in rodents, provides a strong rationale for advancing these compounds toward clinical trials. nih.govacs.org The favorable safety profile observed for some analogues, such as JCI-20679 in mouse xenograft models, further enhances their translational appeal. nih.govsemanticscholar.org
However, it is important to acknowledge the limitations of preclinical models and the challenges of translating animal data to human outcomes. The failure rate of drugs in clinical trials remains high, often due to a lack of efficacy or unforeseen toxicity in humans despite promising preclinical results. ontosight.ai Therefore, careful selection of animal models that accurately mimic human disease, rigorous study design, and the use of translational biomarkers are essential to improve the predictive value of preclinical research and increase the likelihood of clinical success for this promising class of compounds. ontosight.aiontosight.ai
Emerging Research Directions and Future Perspectives for N Isobutyl 2 Thiophenecarboxamide
Development of Next-Generation Analogues
The rational design of next-generation analogues of N-isobutyl-2-thiophenecarboxamide is a key area of research. This involves meticulous structural modifications to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Bioisosteric replacement is a powerful strategy in drug design used to modify a compound's physicochemical properties while retaining its biological activity. drughunter.com For this compound, this approach is being applied to both the thiophene (B33073) ring and the carboxamide linker.
The thiophene ring is a common heterocycle in medicinal chemistry, often considered a bioisostere of a phenyl ring. psu.eduresearchgate.net Researchers are exploring the replacement of the thiophene moiety with other aromatic systems to modulate activity and ADME (absorption, distribution, metabolism, and excretion) properties. psu.edusci-hub.se Common bioisosteres for the thiophene ring include other five- and six-membered heterocycles.
The carboxamide group is crucial for the structural integrity and target interaction of many bioactive molecules. drughunter.com However, it can be susceptible to enzymatic hydrolysis. drughunter.com Therefore, replacing the carboxamide moiety with more stable bioisosteres is a critical strategy. These non-classical bioisosteres can mimic the hydrogen bonding capabilities and conformation of the original amide group while offering improved metabolic stability. drughunter.comnih.gov
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Thiophene | Pyridine | Introduces a hydrogen bond acceptor, potentially altering solubility and target interactions. researchgate.net |
| Thiophene | Furan | Modifies electronic properties and metabolic stability. researchgate.net |
| Thiophene | Benzene (B151609) | A classic isostere that can alter lipophilicity and π-stacking interactions. sci-hub.se |
| Carboxamide | 1,2,4-Oxadiazole | A stable heterocyclic ring that can mimic the geometry and hydrogen bonding pattern of the amide bond. acs.org |
| Carboxamide | N-acyl sulfonamide | Offers increased metabolic stability and can alter acidity and hydrogen bonding capacity. drughunter.comenamine.net |
| Carboxamide | Tetrazole | Acts as a stable, non-classical bioisostere with different electronic and lipophilic characteristics. drughunter.comenamine.net |
Achieving high selectivity for the intended biological target while minimizing off-target effects is a primary goal in drug development. For this compound analogues, several strategies are employed to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-isobutyl group and substitution patterns on the thiophene ring can provide detailed SAR data. For instance, studies on related thiophene-carboxamide derivatives have shown that the nature and position of substituents on an adjacent aromatic ring can dramatically influence inhibitory activity. nih.gov Altering the isobutyl group could fine-tune lipophilicity and steric interactions within the target's binding pocket. ontosight.ai
Computational Modeling: Molecular docking and dynamics simulations are invaluable tools for predicting how analogues will bind to their target. ontosight.ainih.gov By visualizing the binding pose, researchers can design modifications that create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, thereby increasing potency. nih.gov These models can also help predict and eliminate undesirable interactions with off-target proteins, enhancing selectivity.
Fragment-Based and Structure-Based Design: These approaches allow for the rational construction of potent and selective inhibitors. By identifying key binding interactions of the core scaffold, new functionalities can be "grown" or "linked" to occupy adjacent pockets in the target protein, leading to improved affinity and a more tailored pharmacological profile.
Applications in Chemical Biology
Beyond its direct therapeutic potential, this compound and its derivatives can be valuable tools in chemical biology for dissecting complex biological processes.
A molecular probe is a specialized chemical tool used to study and visualize biological targets like proteins and enzymes in their native environment. To be effective, a probe must exhibit high affinity and selectivity for its target. Analogues of this compound can be chemically modified to serve as molecular probes. This typically involves incorporating a reporter group, such as:
A radioisotope (e.g., ³H, ¹⁴C, or ¹⁸F) for use in binding assays or positron emission tomography (PET) imaging to study target distribution in vivo. psu.edu
A fluorescent tag to visualize the target protein within cells using microscopy techniques.
A photo-affinity label that can be activated by light to form a covalent bond with the target, enabling its isolation and identification.
The development of such probes from the this compound scaffold could facilitate a deeper understanding of its mechanism of action and the physiological roles of its biological target. nih.gov
Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. nih.gov This approach can enhance efficacy and reduce systemic side effects. This compound could be integrated into various nanocarriers for targeted delivery. frontiersin.org
Strategies for Targeted Delivery:
Liposomes: The compound could be encapsulated within these lipid-based vesicles, which can be engineered to target specific cells or tissues by modifying their surface with ligands like antibodies or peptides. nih.gov
Polymeric Nanoparticles: Biodegradable polymers, such as those made from chitosan (B1678972) or poly(lactic-co-glycolic acid), can be used to form nanoparticles that encapsulate the drug. mdpi.com These systems can be designed for controlled, sustained release and can also be surface-functionalized for active targeting. nih.gov
Nanogels: These cross-linked polymer networks can carry a high drug load and can be designed to be stimuli-responsive, releasing their payload in response to specific environmental triggers like pH or temperature changes characteristic of a tumor microenvironment. frontiersin.org
By leveraging these delivery technologies, the therapeutic window of this compound could be significantly widened. mdpi.com
Advanced Preclinical Development Strategies
The transition from a promising lead compound to a clinical candidate requires a rigorous preclinical development program. For this compound and its next-generation analogues, this involves a multi-faceted approach to characterize its efficacy and pharmacokinetic profile.
In Vivo Efficacy Models: After demonstrating activity in vitro, promising analogues must be tested in relevant animal models of disease. These studies are crucial for establishing proof-of-concept and for understanding how the compound performs in a complex biological system.
Pharmacokinetic (ADME) Profiling: A comprehensive evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) is essential. nih.gov Studies using liver microsomes, for example, can predict metabolic stability and identify potential metabolites. nih.gov Optimizing ADME properties is critical for achieving sufficient drug exposure at the target site.
Formulation Development: Creating a stable and effective formulation is key for clinical success. nih.gov This involves selecting appropriate excipients and a delivery vehicle (e.g., for oral or intravenous administration) that ensures consistent bioavailability. For oral delivery, enteric-coated tablets or capsules might be developed to protect the compound from the acidic environment of the stomach. nih.gov
Through these advanced preclinical strategies, researchers can build a comprehensive data package to support the potential progression of optimized this compound analogues into clinical trials. google.com
Novel Preclinical Models for Efficacy Assessment
The evaluation of novel therapeutic agents requires robust and relevant preclinical models that can predict clinical efficacy. For compounds within the thiophenecarboxamide class, which are often investigated as modulators of Transient Receptor Potential (TRP) channels like TRPM8, a variety of in vitro and in vivo models are employed. mdpi.comnih.gov
In Vitro Models: Initial efficacy screening is heavily reliant on cell-based assays. High-throughput screening using calcium fluorometric assays is a common first step to identify potential modulators. mdpi.com In this method, cells engineered to express the target channel (e.g., Human Embryonic Kidney 293, or HEK293, cells expressing rat or human TRPM8) are loaded with a calcium-sensitive dye. Changes in fluorescence upon application of the test compound in the presence of a known agonist (like menthol) indicate antagonist activity. mdpi.com For more detailed characterization, patch-clamp electrophysiology assays are used to directly measure the ion flow through the channel, confirming the compound's potency and mechanism of inhibition with high precision. mdpi.com
In Vivo Models: To assess efficacy in a complex biological system, researchers utilize various animal models of disease. Given the role of TRPM8 in cold sensation and pain, models of neuropathic pain are particularly relevant. nih.govnih.gov
Chemotherapy-Induced Peripheral Neuropathy (CIPN): The administration of chemotherapeutic agents like oxaliplatin (B1677828) induces a painful neuropathy characterized by an intense hypersensitivity to cold. mdpi.comnih.gov This model is frequently used to test the ability of TRPM8 antagonists to alleviate cold allodynia. nih.gov
Chronic Constriction Injury (CCI): This surgical model of neuropathic pain in rodents involves loosely ligating the sciatic nerve, leading to persistent mechanical and thermal hypersensitivity. It is used to evaluate the broader analgesic potential of compounds beyond just cold-related pain. nih.gov
Icilin-Induced Wet-Dog Shakes: Icilin is a potent synthetic TRPM8 agonist that induces a characteristic "wet-dog shake" behavior in rodents. The ability of a TRPM8 antagonist to inhibit this response serves as a reliable in vivo measure of target engagement and functional antagonism. bioworld.com
Table 1: Overview of Preclinical Models for Assessing Thiophenecarboxamide-like Compounds
| Model Type | Specific Model | Condition Simulated | Key Readouts/Endpoints | Citation(s) |
|---|---|---|---|---|
| In Vitro | Calcium Fluorometric Assay | Target Engagement | Changes in intracellular Ca2+ concentration | mdpi.com |
| Patch-Clamp Electrophysiology | Channel Inhibition | Measurement of ion channel currents (IC50) | mdpi.com | |
| In Vivo | Oxaliplatin-Induced Neuropathy | Cold Allodynia | Paw withdrawal latency/frequency from a cold plate | mdpi.comnih.gov |
| Chronic Constriction Injury (CCI) | Neuropathic Pain | Response to mechanical (von Frey filaments) and thermal stimuli | nih.gov | |
| Icilin-Induced Behavior | TRPM8 Antagonism | Reduction in "wet-dog shake" frequency | bioworld.com |
Combinatorial Approaches with Existing Therapeutic Modalities
To enhance therapeutic efficacy and overcome potential resistance, researchers are exploring the use of thiophenecarboxamide derivatives in combination with existing treatments. The rationale often involves targeting complementary pathways to achieve a synergistic effect.
Oncology: Thiophene derivatives have been investigated as anti-cancer agents, sometimes designed as dual inhibitors targeting multiple pathways simultaneously, such as VEGFR-2 and tubulin polymerization. nih.govresearchgate.net A key emerging strategy is to combine a targeted agent, such as a TRP channel modulator, with standard-of-care chemotherapeutics. For instance, since TRPM8 expression is implicated in the progression of cancers like prostate and pancreatic cancer, an antagonist could potentially be combined with chemotherapy to inhibit cancer cell proliferation and migration. nih.govfrontiersin.org Furthermore, some TRP channels are involved in drug resistance, making their inhibition a potential way to re-sensitize tumors to existing anticancer drugs.
Pain Management: In the context of pain, combining a TRPM8 antagonist with modulators of other pain-relevant channels, such as TRPA1 or TRPV1, is a strategy of interest. mdpi.com This approach aims to block multiple pain signaling pathways at once, which could lead to more profound analgesia with potentially lower doses of each compound, thereby reducing side effects.
Inflammatory Diseases: Combination therapy is a cornerstone of treating complex inflammatory diseases. A selective TACE inhibitor, which can feature a thiomorpholine (B91149) sulfonamide hydroxamate structure, showed promise in preclinical tests for inflammatory conditions. scielo.br A novel thiophenecarboxamide derivative with anti-inflammatory properties could be combined with established drugs like TNF-α inhibitors to provide a multi-pronged attack on the inflammatory cascade.
Table 2: Potential Combinatorial Therapeutic Strategies
| Therapeutic Area | Potential Combinatorial Approach | Scientific Rationale | Citation(s) |
|---|---|---|---|
| Oncology | TRPM8 Antagonist + Standard Chemotherapy | Inhibit TRPM8-mediated cancer cell proliferation and migration; potentially overcome drug resistance. | frontiersin.orggoogle.com |
| Dual VEGFR-2/Tubulin Inhibitor (Thiophene-based) | Simultaneously target tumor angiogenesis and cell division. | nih.govresearchgate.net | |
| Neuropathic Pain | TRPM8 Antagonist + TRPA1/TRPV1 Modulator | Block multiple, distinct pain-sensing pathways for synergistic analgesia. | mdpi.com |
| Inflammatory Disease | Thiophenecarboxamide derivative + TNF-α inhibitor | Target different components of the inflammatory cascade for enhanced effect. | scielo.br |
Translational Research Challenges and Opportunities
Translating a promising compound like this compound from preclinical discovery to clinical application is fraught with challenges, but also presents significant opportunities for innovation.
Translational Challenges:
Selectivity and Off-Target Effects: A major hurdle for TRP channel modulators is achieving high selectivity. Many compounds interact with multiple TRP channels (e.g., TRPM8 and TRPV1), which can lead to complex physiological effects and a narrow therapeutic window. mdpi.comfrontiersin.org
On-Target Adverse Effects: Even with high selectivity, modulating the intended target can cause undesirable effects. For TRPM8 antagonists, a primary challenge observed in clinical trials was the disruption of normal thermoregulation, leading to intolerable sensations of heat or paradoxical cold sensations, which has halted the development of several drug candidates. nih.govfrontiersin.orgresearchgate.net
Species-Specific Differences: Pharmacological properties, including potency and metabolism, often differ between preclinical animal models and humans. bohrium.com A compound that is effective and well-tolerated in rats may fail in human trials due to different channel sensitivities or the generation of unique human metabolites.
Complexity of Pathophysiology: The intricate and often redundant signaling pathways involved in diseases like chronic pain and cancer mean that inhibiting a single target may not be sufficient for clinical efficacy. nih.gov The broader biological role of targets like TRP channels in healthy tissues complicates the development of safe and effective drugs. mdpi.com
Opportunities for Advancement:
Structure-Based Drug Design: With an increasing number of high-resolution structures of TRP channels becoming available, there is a significant opportunity for rational, structure-based design of more potent and selective modulators. bohrium.com This approach can help design compounds that fit precisely into the target's binding pocket, avoiding interaction with other channels.
Targeting Novel Disease Indications: While much focus has been on pain, TRP channels are implicated in a wide range of pathologies, including metabolic diseases, cancer, and ocular disorders. nih.govmdpi.comrsc.org There is a substantial opportunity to explore the therapeutic potential of compounds like this compound in these less-explored areas.
Biomarker-Guided Therapy: The development of companion diagnostics and biomarkers could help identify patient populations most likely to respond to a specific TRP channel modulator. This would enable more personalized and effective treatment strategies, improving the success rate of clinical trials.
Innovative Drug Delivery: Creating novel formulations or drug delivery systems that target the compound to specific tissues (e.g., peripheral nerves, ocular surface) could maximize efficacy while minimizing systemic side effects like hypothermia. rsc.orgacs.org
Table 3: Translational Research - Challenges and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
